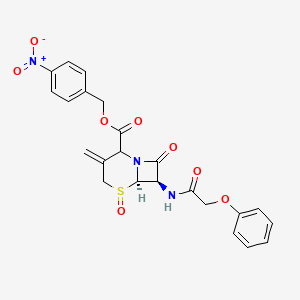
Dichlosal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlosal is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlosal can be synthesized through several methods, depending on the desired purity and application. One common synthetic route involves the chlorination of salicylic acid under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of salicylic acid and the chlorinating agent into the reactor, where the reaction takes place at elevated temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlosal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction of this compound can yield chlorinated phenols, which have applications in the production of disinfectants and antiseptics.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include chlorinated quinones, chlorinated phenols, and various substituted derivatives, each with specific applications in different industries.
Wissenschaftliche Forschungsanwendungen
Dichlosal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated aromatic compounds.
Biology: this compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its use as an active ingredient in pharmaceuticals, particularly for its antiseptic and disinfectant properties.
Industry: this compound is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Dichlosal exerts its effects involves its interaction with specific molecular targets. In biological systems, this compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and the target organism or system.
Vergleich Mit ähnlichen Verbindungen
Dichlosal can be compared with other chlorinated aromatic compounds such as chlorophenol and chlorobenzene. While these compounds share similar chemical properties, this compound is unique in its ability to undergo a wider range of chemical reactions and its specific biological activities. The presence of multiple chlorine atoms in this compound enhances its reactivity and makes it a versatile compound in various applications.
List of Similar Compounds
- Chlorophenol
- Chlorobenzene
- Dichlorobenzene
- Trichlorophenol
This compound stands out due to its unique combination of reactivity and biological activity, making it a valuable compound in both research and industrial applications.
Eigenschaften
| 8065-04-1 | |
Molekularformel |
C26H18Cl4N2O6 |
Molekulargewicht |
596.2 g/mol |
IUPAC-Name |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4.C13H10Cl2O2/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-6,18H,(H,16,19);1-4,6-7,16-17H,5H2 |
InChI-Schlüssel |
QDYDKRMVLIXFMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

